SAHO2 vs. SAHO: Complete Loss of S–O Bond Cleavage Activity by Radical SAM Enzyme NosL
The radical SAM enzyme tryptophan lyase NosL cleaves all three bonds (S–C(5′), S–C(γ), and S–O) of the sulfoxide analog SAHO, with a preference for S–C(5′) bond cleavage. In contrast, with the sulfone SAHO2, NosL retains S–C cleavage activity but S–O cleavage is completely abolished [1]. This qualitative divergence in bond-cleavage regiospecificity means SAHO2 functions as a chemical probe that selectively interrogates S–C cleavage pathways while eliminating the confounding S–O cleavage channel inherent to SAHO.
| Evidence Dimension | S–O bond cleavage by NosL |
|---|---|
| Target Compound Data | No detectable S–O cleavage |
| Comparator Or Baseline | SAHO (sulfoxide): S–O cleavage observed alongside S–C(5′) and S–C(γ) cleavage |
| Quantified Difference | Complete loss of S–O cleavage activity (qualitative binary outcome: present vs. absent) |
| Conditions | In vitro reconstitution assay with purified recombinant NosL, anaerobic conditions, [4Fe-4S] cluster reduction |
Why This Matters
Investigators studying the S–C bond cleavage mechanism of radical SAM enzymes can use SAHO2 to isolate this pathway without interference from S–O scission products, enabling cleaner kinetic and mechanistic interpretation.
- [1] Mandalapu D, Ji X, Zhang Q. Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-L-methionine Enzymes. Biochemistry. 2019;58(1):36-39. doi:10.1021/acs.biochem.8b00844. PMID: 30398855. View Source
